Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate

Spirorocyclic synthesis Boc protection Parallel synthesis intermediates

tert-Butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 180465-84-3) is a spirocyclic oxindole/indoline derivative featuring a tert-butyloxycarbonyl (Boc)-protected piperidine nitrogen (1′-N-Boc) and a free indoline NH. This compound serves as a versatile synthetic intermediate for constructing biologically active spiro[indoline-3,4'-piperidine] derivatives targeting GPCRs, kinases, and CNS receptors.

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
CAS No. 180465-84-3
Cat. No. B070701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate
CAS180465-84-3
Molecular FormulaC17H24N2O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC=C23
InChIInChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)12-18-14-7-5-4-6-13(14)17/h4-7,18H,8-12H2,1-3H3
InChIKeyAENCMIPDBWGMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 180465-84-3): A Key Boc-Protected Spirocyclic Intermediate for Parallel Synthesis


tert-Butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 180465-84-3) is a spirocyclic oxindole/indoline derivative featuring a tert-butyloxycarbonyl (Boc)-protected piperidine nitrogen (1′-N-Boc) and a free indoline NH [1]. This compound serves as a versatile synthetic intermediate for constructing biologically active spiro[indoline-3,4'-piperidine] derivatives targeting GPCRs, kinases, and CNS receptors [2]. The spirocyclic scaffold is a key structural feature in growth hormone secretagogues (MK-0677), NK1 antagonists, and melanocortin subtype-4 receptor agonists [3], and the Boc protecting group enables selective orthogonal deprotection strategies critical for multi-step parallel synthesis campaigns [1].

Why Generic Substitution of tert-Butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate Fails: Synthetic Yield and Orthogonal Deprotection Advantages of the Boc Derivative


In this compound class, casual interchange of the N1′-protecting group drastically affects synthetic efficiency, deprotection orthogonality, and downstream functionalization capacity. The preferred 1′-Boc derivative (CAS 180465-84-3) consistently achieves higher synthetic yields than its Cbz analog in the critical protection step, has a predictable and mild acid-based deprotection (TFA) that does not interfere with common hydrogenation-sensitive groups, and leaves the indoline NH free for selective secondary functionalization [1]. In contrast, the 1′-H parent compound lacks protection entirely, limiting synthetic control and stability, while the 1′-methyl analog is essentially irreversible in standard laboratory practice [2]. These differences make substitution without systematic evaluation a risk to multi-step synthetic campaign success and overall project timelines.

Quantitative Differentiation Evidence: tert-Butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate vs. 1′-Cbz, 1′-H, and 1′-Methyl Analogs


Synthetic Yield: Boc Protection of 1′-H-Spiro[indoline-3,4'-piperidine] Achieves Higher Yield Than Cbz Protection

In the direct synthesis from the common 1′-H-spiro[indoline-3,4′-piperidine] precursor (1d), Boc protection using Boc2O gave the target compound (1a) in 90% yield, while Cbz protection using N-(benzyloxycarbonyloxy)succinimide gave 1b in 85% yield [1]. This 5% absolute yield advantage was reproduced across multiple batches in the published method.

Spirorocyclic synthesis Boc protection Parallel synthesis intermediates

Five-Step Overall Synthetic Yield: Boc Derivative Outperforms Cbz Analog in End-to-End Synthesis

Xie et al. reported that the complete five-step synthesis of the Boc-protected derivative (1a) from commercially available reagents proceeded in >50% overall yield, whereas the corresponding Cbz derivative (1b) yielded a lower overall synthesis [1]. The literature reference for the earlier six-step synthesis of 1a achieved <10% overall yield [2], highlighting the 50% overall yield as a >5× improvement. This positions the Boc derivative as the most efficient entry point for downstream diversification among N1′-protected analogs.

Spiro[indoline-3,4'-piperidine] Process chemistry Overall yield

Orthogonal Deprotection: Boc Is Removable Under Mild Acid Conditions (TFA), While Cbz Requires Hydrogenolysis and Methyl Is Irreversible or Requires Harsh Conditions

The Boc group on the target compound is cleaved under standard mild acid deprotection (e.g., TFA/CH2Cl2, or HCl in dioxane), a clean reaction that leaves the indoline ring system intact [1]. In contrast, the 1′-Cbz analog requires hydrogenolysis (H2/Pd-C), which is incompatible with substrates containing reducible functionalities such as nitro groups, alkenes, or aryl halides. The 1′-methyl derivative is not a protecting group; its N–CH3 bond requires α-chloroethyl chloroformate (ACE-Cl) or similar aggressive conditions to cleave, which are lower-yielding and can damage the scaffold [2]. This orthogonality provides chemists with a predictable and functional-group-tolerant deprotection lock that is not available from the primary Cbz or methyl alternatives.

Orthogonal protecting group strategy Boc deprotection Spirocyclic intermediates

Physical Properties: Defined Melting Point, Density, and Storage Conditions Enable Reliable Procurement and Handling

Vendor technical datasheets report the target compound's melting point at 173–174°C (ChemicalBook) and a density of 1.151 g/cm³ (MolBase) [1], with a recommended storage condition of 2–8°C (ChemDict) [2]. These defined properties enable straightforward quality control and storage planning. In comparison, the 1′-H analog (CAS 171-75-5) is reported to have a lower melting point range and is more prone to oxidation and discoloration upon storage, limiting its shelf life without special inert atmosphere handling .

Physicochemical characterization Storage stability Procurement specifications

Purity Profile: Commercial Material Achieves ≥97% Purity with Accompanying Analytical Certification

Multiple reputable suppliers list the target compound at ≥97% purity (HPLC or GC), accompanied by batch-specific analytical certificates [REFS-1, 2, 3]. This is notably superior to the 1′-H analog, which is typically sold at 95% purity with variable quality , and the 1′-Cbz analog, which varies by vendor but is often listed at 95–97% with potential for benzyl group decomposition. The higher and more reproducible purity profile of the Boc derivative reduces the need for pre-use purification and improves the reliability of downstream reaction stoichiometry.

Procurement-grade purity Analytical certification Spirocyclic building blocks

Utility for Two-Point Diversity Parallel Synthesis: Boc Derivative Is the Preferred Template for Scaffold-Based Library Generation

Xie et al. explicitly state that the three compounds—Boc-protected (1a), Cbz-protected (1b), and unprotected (1d)—can all serve as convenient starting materials for two-point diversity parallel synthesis [1]. However, the Boc derivative (1a) is preferred because its deprotection releases the piperidine NH under mild acid conditions without affecting the indoline NH, allowing sequential and independent functionalization at both nitrogen centers. This chemoselective differentiation is not possible with the 1′-H analog (both nitrogens reactive) or the 1′-methyl analog (piperidine nitrogen irreversibly blocked). The spiro[indoline-3,4′-piperidine] scaffold is considered a privileged structure for GPCR ligands, making the reliable, selectively protected Boc derivative the most versatile entry point for library synthesis [2].

Parallel synthesis GPCR ligands Scaffold-based drug discovery

Best Research and Industrial Application Scenarios for tert-Butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 180465-84-3)


GPCR-Targeted Parallel Synthesis and Hit Expansion Library Construction

The compound has been explicitly validated as the preferred template for two-point diversity parallel synthesis targeting GPCR ligands [1]. Research teams constructing focused libraries around spiro[indoline-3,4'-piperidine] scaffolds for melanocortin, NK1, somatostatin, or anaphylatoxin chemotactic receptor targets should procure the Boc derivative directly rather than spending resources on in-house synthesis or using suboptimal alternatives. The >50% overall yield and defined deprotection protocol enable rapid, cost-effective generation of hundreds of analogs for SAR exploration.

Synthesis of CNS-Active Spiroindoline Analogs Requiring Protected Intermediates

The spiro[indoline-3,4'-piperidine] scaffold has proven antidepressant activity, with 1-arylspiro[indoline-3,4'-piperidine] derivatives showing marked tetrabenazine (TBZ) ptosis prevention and 5-HTP potentiation in rats [2]. To synthesize novel 1-aryl or 1-heteroaryl derivatives for CNS drug discovery, the Boc-protected intermediate provides the optimal starting point: the free indoline NH can be arylated, while the Boc group protects the piperidine nitrogen during this step. Subsequent deprotection reveals the piperidine NH for further derivatization or salt formation. The Cbz alternative is incompatible with hydrogenation-sensitive aryl groups, making the Boc derivative the safer supply chain choice.

Large-Scale Procurement for Process Chemistry Development and Scale-Up Studies

Formedicinal chemistry teams transitioning from mg screening quantities to gram-scale or multi-gram campaigns, the 90% yield in the Boc protection step and the >50% five-step overall yield [1] translate into meaningful cost and time advantages when procuring commercial material rather than synthesizing in-house. The well-defined physicochemical properties (mp 173–174 °C, confirmed density) facilitate QC release testing, and the ≥97% purity specification reduces purification burden. This compound is also listed on multiple vendor catalogues (J&K, Amatek, CymitQuimica), ensuring supply chain redundancy.

Scaffold Hopping and Structure-Based Design in Kinase Inhibitor Programs

The spiro[indoline-3,4'-piperidine] core is a demonstrated pharmacophore in kinase inhibitor design, as exemplified by sub-nanomolar selective c-Met/ALK dual inhibitors bearing a spiro[indoline-3,4′-piperidine]-2-one motif [3]. For structure-based design programs exploring replaceable hinge-binding motifs, the Boc-protected spiro[indoline-3,4'-piperidine] template allows iterative functionalization at both nitrogen positions without cross-reactivity, enabling rapid analoging of the piperidine exit vector independently from the indoline substituent. The commercial availability at ≥97% purity supports the reproducibility required for iterative SAR cycles.

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